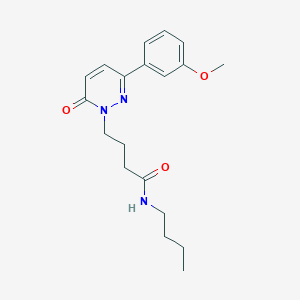
1-ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridinone ring, a piperazine ring, and fluorophenyl groups. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridinone ring and the piperazine ring would likely contribute significantly to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyridinone ring, for example, could undergo reactions typical of ketones, while the piperazine ring could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect the compound’s reactivity and stability .Applications De Recherche Scientifique
Crystallography and Structural Analysis
Crystal Structure Analysis : The compound 1-ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one and its analogs have been extensively studied for their crystal structures. For instance, a study conducted by Ullah and Stoeckli-Evans (2021) focused on the crystal structure and Hirshfeld surface analysis of a structurally related hydrochloride salt. This research is crucial for understanding the molecular interactions and structural conformations of such compounds, which is valuable in fields like material science and drug design (Ullah & Stoeckli-Evans, 2021).
Microwave-Assisted Synthesis : Another significant area of research is the synthesis methods for such compounds. For example, Xue-jun (2008) reported on the microwave-assisted synthesis of piperazine acetyl hydrazone derivatives, showcasing an efficient method to produce these compounds, which could be vital for large-scale production and industrial applications (Xue-jun, 2008).
Biological Activity and Therapeutic Potential
Antitumor Activity : A study by Ding et al. (2016) highlighted the synthesis and evaluation of a novel series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases. The compounds exhibited significant inhibitory activity against tumor cells, indicating potential therapeutic applications in cancer treatment (Ding et al., 2016).
Carbonic Anhydrase Inhibitory Effects : Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines and evaluated their bioactivities. The compounds showed inhibitory effects on human carbonic anhydrase isoenzymes, which could be leveraged in the treatment of various conditions, such as glaucoma and edema (Gul et al., 2019).
Serotonin Receptor Affinity : Lewkowski et al. (2016) synthesized compounds bearing a 1-(fluorophenyl)piperazin-4-ylmethyl moiety and screened them for their affinity for serotonin 5-HT1A, 5-HT6, and 5-HT7 receptors. The study revealed moderate interactions with these receptors, indicating potential applications in neurological and psychiatric disorders (Lewkowski et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-3-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-8-10-19(26)11-9-18)29-14-12-28(13-15-29)21-7-5-4-6-20(21)27/h4-11,16,24,31H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEESJVBQUWWSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2512789.png)



![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2512796.png)

![methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2512798.png)



![3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2512806.png)

